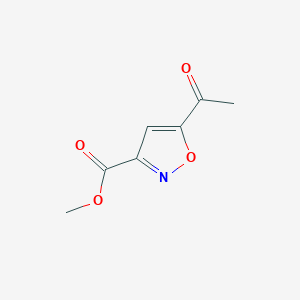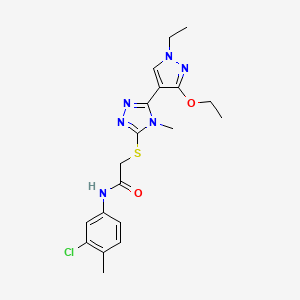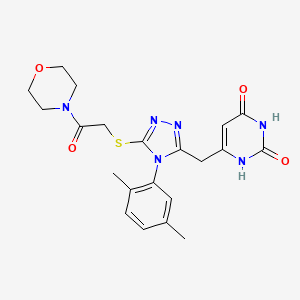
5-Acétyl-1,2-oxazole-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-acetyl-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.14 . The compound is also known by its IUPAC name, methyl 5-acetylisoxazole-3-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 5-acetyl-1,2-oxazole-3-carboxylate” and similar compounds often involves metal-free synthetic routes . These methods are considered more eco-friendly and cost-effective compared to traditional metal-catalyzed reactions . For instance, one synthetic method employs a (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “Methyl 5-acetyl-1,2-oxazole-3-carboxylate” can be represented by the InChI code: 1S/C7H7NO4/c1-4(9)6-3-5(8-12-6)7(10)11-2/h3H,1-2H3 . This indicates the presence of a five-membered heterocyclic moiety in the compound .Chemical Reactions Analysis
“Methyl 5-acetyl-1,2-oxazole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in 1,3-dipolar cycloaddition reactions . In one such reaction, the compound was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours .Physical And Chemical Properties Analysis
“Methyl 5-acetyl-1,2-oxazole-3-carboxylate” is a solid compound . It has a SMILES string representation of O=C(OC)C1=NOC©=C1 . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
- Activités biologiques : Les dérivés de l'oxazole, y compris le 5-Acétyl-1,2-oxazole-3-carboxylate de méthyle, présentent un large éventail de propriétés pharmacologiques. Celles-ci comprennent des activités antibactériennes, antifongiques, antivirales, anticancéreuses et anti-inflammatoires .
- Nanocatalyseurs magnétiques : Les nanoparticules magnétiques, telles que Fe3O4@SiO2-SO3H, ont été utilisées comme catalyseurs pour la synthèse de dérivés de l'oxazole. Ces nanocatalyseurs offrent une grande stabilité, une séparation facile et des performances catalytiques efficaces .
Chimie médicinale et découverte de médicaments
Catalyse et synthèse organique
Safety and Hazards
The compound is associated with certain safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 5-acetyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-5(8-12-6)7(10)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXSJIHDVYLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)


![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)
![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)

![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)



![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![2,3-Dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2545086.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)